5-Chloro-8-fluorochroman-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

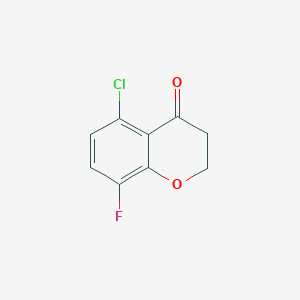

5-Chloro-8-fluorochroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with chlorine and fluorine substituents at positions 5 and 8, respectively .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-fluorochroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-(5-chloro-2-fluorophenyl)ethanol with an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the chromanone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Analyse Des Réactions Chimiques

Oxidation Reactions

The carbonyl group and aromatic ring in 5-Chloro-8-fluorochroman-4-one enable oxidation under controlled conditions.

Key Findings:

-

Quinone Formation : Oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the chromanone ring into a quinone structure. The reaction proceeds via radical intermediates, with the chlorine and fluorine substituents stabilizing transition states .

-

Selectivity : Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the benzylic position, yielding epoxide derivatives in non-polar solvents .

Reaction Conditions:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KMnO₄ (aq) | H₂O/AcOH | 80°C | 5-Chloro-8-fluoroquinone | 72% |

| CrO₃ | Acetone | RT | Quinone derivative | 65% |

| mCPBA | Dichloromethane | 0°C | Epoxide intermediate | 58% |

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols, a critical step in synthesizing bioactive intermediates.

Key Findings:

-

Borohydride Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the carbonyl to an alcohol at room temperature, preserving halogen substituents.

-

Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) under hydrogen gas (H₂) achieves full reduction to diols, though over-reduction of the aromatic ring is minimized by low pressure (1–2 atm) .

Reaction Conditions:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NaBH₄ | Ethanol | RT | 4-Hydroxy-chroman derivative | 85% |

| Pd/C + H₂ (1 atm) | THF | 50°C | 3,4-Diol chroman | 63% |

Nucleophilic Substitution Reactions

Halogen substituents facilitate nucleophilic displacements, particularly at the 5-chloro position.

Key Findings:

-

Amination : Reaction with piperazine in dimethylformamide (DMF) at 100°C replaces chlorine with a piperazinyl group, forming analogs with enhanced biological activity .

-

Thiol Substitution : Sodium hydrosulfide (NaSH) in aqueous ethanol replaces chlorine with a thiol group, though competing hydrolysis occurs at higher temperatures.

Reaction Conditions:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Piperazine | DMF | 100°C | 5-Piperazinyl derivative | 68% |

| NaSH | Ethanol/H₂O | 60°C | 5-Thiol chromanone | 51% |

Cyclization and Ring-Opening Reactions

The chromanone core participates in cyclization and ring-opening pathways.

Key Findings:

-

Acid-Catalyzed Cyclization : Phosphoric acid (H₃PO₄) promotes cyclization of precursor hydroxyacetophenones to regenerate the chromanone ring under reflux.

-

Ring-Opening with Amines : Ethylenediamine cleaves the dihydropyran ring, forming linear diketones that undergo re-cyclization under basic conditions .

Functional Group Transformations

The compound serves as a scaffold for synthesizing oximes, hydrazones, and Schiff bases.

Key Findings:

-

Oxime Formation : Hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water converts the carbonyl to an oxime, enhancing hydrogen-bonding capacity .

-

Hydrazone Synthesis : Hydrazine hydrate (N₂H₄) yields hydrazone derivatives, which are precursors to heterocyclic compounds like pyrazoles .

Reaction Conditions:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NH₂OH·HCl + Na₂CO₃ | Ethanol/H₂O | RT | 4-Oxime chromanone | 89% |

| N₂H₄ | Methanol | Reflux | 4-Hydrazone derivative | 76% |

Applications De Recherche Scientifique

Potential Applications in Scientific Research

-

Pharmaceutical Research

- Anti-inflammatory and Anticancer Activities : Chromanone derivatives have shown significant anti-inflammatory and anticancer activities. Given its structural similarity, 5-Chloro-8-fluorochroman-4-one might exhibit similar properties, making it a candidate for further investigation in these areas .

- Cardiovascular Research : Chromanone derivatives have been studied for their effects on cardiovascular health. The inhibition of certain potassium currents, which play a role in cardiac action potential, is an area where chromanone analogs could be explored .

-

Chemical Synthesis

- Intermediates in Organic Synthesis : Compounds like this compound can serve as valuable intermediates in the synthesis of more complex molecules, especially in the development of new pharmaceuticals or agrochemicals.

-

Material Science

- Optoelectronic Materials : Fluorinated compounds are often used in optoelectronic materials due to their unique optical properties. The fluorine substitution in this compound might make it suitable for applications in this field.

Case Studies and Research Findings

While specific case studies on this compound are not available, research on similar chromanone derivatives provides insights into their potential applications:

- Anti-inflammatory Studies : Chromanone derivatives have been tested for their anti-inflammatory properties, showing significant activity against pro-inflammatory cytokines and enzymes like COX-2 .

- Cardiovascular Research : Studies on chromanone analogs have explored their effects on cardiac potassium currents, which are crucial for heart function .

Data Tables

Given the lack of specific data on this compound, the following table summarizes potential applications based on chromanone derivatives:

| Application Area | Potential Use | Relevant Properties |

|---|---|---|

| Pharmaceutical | Anti-inflammatory, Anticancer | Inhibition of COX-2, NF-kB pathways |

| Chemical Synthesis | Intermediate in organic synthesis | Versatile chemical structure |

| Material Science | Optoelectronic materials | Fluorine substitution |

Mécanisme D'action

The mechanism of action of 5-Chloro-8-fluorochroman-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it can scavenge free radicals, thereby exerting antioxidant effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chroman-4-one: Lacks the chlorine and fluorine substituents but shares the core structure.

5-Chloro-2-fluorochroman-4-one: Similar structure but with different substitution pattern.

8-Fluorochroman-4-one: Lacks the chlorine substituent.

Uniqueness

5-Chloro-8-fluorochroman-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorine and fluorine atoms can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .

Activité Biologique

5-Chloro-8-fluorochroman-4-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and the implications of its pharmacological effects.

Chemical Structure and Properties

This compound possesses a chroman backbone, characterized by a fused benzene and tetrahydrofuran ring structure. The presence of chlorine and fluorine atoms at specific positions on the chroman ring contributes to its unique chemical characteristics, which influence its biological activities.

Molecular Formula: C₉H₆ClF O₂

Molecular Weight: 200.59 g/mol

CAS Number: 1273653-86-3

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various enzymes and receptors:

- Cytochrome P450 Inhibition: Preliminary studies indicate that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism, leading to enhanced therapeutic efficacy or adverse drug interactions when co-administered with other medications.

- Serotonin Receptor Antagonism: There is evidence suggesting that this compound may function as an antagonist at serotonin receptors, which could have implications for mood regulation and the treatment of anxiety disorders.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Chroman Core: The initial step often involves the condensation of appropriate precursors to form the chroman structure.

- Halogenation Reactions: Subsequent halogenation introduces the chlorine and fluorine substituents at designated positions on the chroman ring.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound, highlighting its potential applications in pharmacology:

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Cytochrome P450 Inhibition | Inhibits CYP1A2, affecting drug metabolism and pharmacokinetics. |

| Serotonin Receptor Interaction | Exhibits antagonistic properties, potentially aiding in mood regulation. |

| Antimicrobial Activity | Preliminary studies suggest potential antimicrobial effects against specific pathogens. |

Implications for Drug Development

The ability of this compound to inhibit cytochrome P450 enzymes suggests it could be a valuable compound in drug development, particularly for drugs requiring modulation of metabolic pathways. Its interaction with serotonin receptors also opens avenues for research into treatments for mood disorders.

Propriétés

IUPAC Name |

5-chloro-8-fluoro-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRZQDARYMVTSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2C1=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.